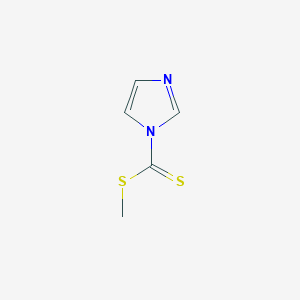

1-(Methyldithiocarbonyl)imidazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl imidazole-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c1-9-5(8)7-3-2-6-4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKBYJIWBCCFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453753 | |

| Record name | 1-(Methyldithiocarbonyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74734-11-5 | |

| Record name | 1-(Methyldithiocarbonyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Methyldithiocarbonyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Methyldithiocarbonyl)imidazole: Synthesis, Properties, and Applications

Introduction: A Versatile Thiocarbonyl Transfer Reagent

In the landscape of modern organic synthesis, the development of efficient and versatile reagents is paramount for the construction of complex molecular architectures. Among these, sulfur-containing compounds play a pivotal role in medicinal chemistry and materials science. 1-(Methyldithiocarbonyl)imidazole stands out as a highly effective thiocarbonyl transfer reagent, offering a safe and practical alternative to traditional methods that often involve hazardous materials like carbon disulfide and methyl iodide.[1] This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis: A Streamlined Approach

The preparation of this compound is a straightforward process rooted in the nucleophilic character of imidazole. The synthesis involves the reaction of imidazole with carbon disulfide, followed by S-methylation.

The causality behind this experimental choice lies in the high nucleophilicity of the imidazole nitrogen, which readily attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarboxylate intermediate is then alkylated with an electrophile, typically methyl iodide, to yield the final product. A key advantage of this method is its operational simplicity and the ready availability of the starting materials.[2]

Reaction Causality and Mechanistic Insight

The synthesis proceeds through a well-understood nucleophilic addition-alkylation sequence. The lone pair of electrons on one of the nitrogen atoms in the imidazole ring initiates a nucleophilic attack on the carbon atom of carbon disulfide. This step is typically carried out in the presence of a base to deprotonate the imidazole, enhancing its nucleophilicity. The resulting imidazolium dithiocarboxylate salt is a stable intermediate. Subsequent addition of a methylating agent, such as methyl iodide, leads to the S-alkylation of the dithiocarbamate moiety, affording this compound. The choice of a suitable solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), is crucial for ensuring the solubility of the reactants and facilitating the reaction.

Physicochemical Properties: A Summary

This compound is a yellow crystalline solid that is stable under cool and dry conditions.[1] It is soluble in most common organic solvents, a property that enhances its utility in a wide range of reaction conditions.[1]

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂S₂ | [3] |

| Molecular Weight | 158.24 g/mol | [3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 29-33 °C | [4] |

| Density | 1.294 g/cm³ at 25 °C | [4] |

| Solubility | Soluble in most common organic solvents | [1] |

| Stability | Stable under cool and dry conditions | [1] |

Experimental Protocols: A Guide for the Bench

Synthesis of this compound

This protocol is based on the general principles of dithiocarbamate formation from imidazoles.

Materials:

-

Imidazole

-

Carbon Disulfide (CS₂)

-

Methyl Iodide (CH₃I)

-

Sodium Hydride (NaH) or another suitable base

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to proceed for 30 minutes at 0 °C to ensure complete deprotonation.

-

Slowly add carbon disulfide (1.1 eq) to the reaction mixture at 0 °C. Stir for an additional 1-2 hours at this temperature.

-

Add methyl iodide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.[5]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis: A Thiocarbonyl Transfer Powerhouse

This compound is a versatile reagent primarily utilized for the efficient transfer of a thiocarbonyl group. This reactivity makes it a valuable tool in the synthesis of a variety of sulfur-containing heterocycles and other molecules of pharmaceutical and agricultural interest.[2]

Synthesis of Dithiocarbonates (Xanthates) and Dithiocarbamates

The reagent reacts with alcohols in excellent yields (>95%) to form dithiocarbonates, commonly known as xanthates.[1] Similarly, it reacts with primary and secondary amines to produce dithiocarbamates. The reactivity is further enhanced when the methyl iodide adduct of this compound is used.[1] For instance, the reaction with benzylamine in refluxing ethanol yields methyl N-benzyldithiocarbamate in high yield.[6]

Synthesis of Thioureas

A significant application of this compound is in the synthesis of symmetrical and unsymmetrical mono-, di-, and tri-substituted thioureas in high yields under mild conditions.[7] This provides a less hazardous alternative to the use of thiophosgene.

One-Pot, Three-Component Synthesis of 2-Thiohydantoins

A key application lies in the facile one-pot, three-component synthesis of 3,5- and 1,3,5-substituted-2-thiohydantoins.[5] This reaction involves the coupling of amino acid esters, primary amines, and this compound, often with good stereochemical integrity and in high yields (87–97%).[1] Thiohydantoins are an important class of compounds with a wide range of biological activities.[8]

Experimental Protocol: One-Pot Synthesis of a 2-Thiohydantoin Derivative

This protocol exemplifies the utility of this compound in multicomponent reactions.

Materials:

-

α-Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

-

Primary amine (e.g., Benzylamine)

-

This compound

-

Triethylamine (TEA)

-

Ethanol

Procedure:

-

To a stirred solution of the α-amino acid ester hydrochloride (1.0 eq) and the primary amine (1.0 eq) in ethanol, add triethylamine (2.0 eq) at room temperature.

-

After stirring for 10-15 minutes, add this compound (1.1 eq) to the reaction mixture.

-

Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude 2-thiohydantoin derivative by column chromatography on silica gel.

Logical Workflow for 2-Thiohydantoin Synthesis

Caption: One-pot synthesis of 2-thiohydantoins.

Conclusion: An Indispensable Tool for Chemical Synthesis

This compound has firmly established itself as a valuable and versatile reagent in the arsenal of synthetic organic chemists. Its ease of synthesis, stability, and broad applicability in the construction of diverse sulfur-containing molecules, particularly thioureas and thiohydantoins, underscore its importance. The mild reaction conditions and high yields associated with its use make it a superior alternative to many traditional thiocarbonylating agents. For researchers and professionals in drug discovery and development, a thorough understanding of this reagent's synthesis and reactivity opens up new avenues for the efficient creation of novel chemical entities with potential therapeutic applications.

References

-

ChemWhat. This compound CAS#: 74734-11-5. [Link]

-

ResearchGate. ChemInform Abstract: this compound: A Useful Thiocarbonyl Transfer Reagent for Synthesis of Substituted Thioureas. | Request PDF. [Link]

-

ElectronicsAndBooks. This compound: a Useful Thiocarbonyl Transfer Reagent for Synthesis of Substituted Thioureas. [Link]

-

MDPI. A Simple Synthesis of 2-Thiohydantoins. [Link]

-

IntechOpen. Recent Biological Applications and Chemical Synthesis of Thiohydantoins. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. The Development of Organotin(IV) N-Ethyl-N-Benzyldithiocarbamate Complexes: A Study on Their Synthesis, Characterization, and Cytocidal Effects on A549 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 1-(Methyldithiocarbonyl) imidazole - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New Organotin(IV) N-methyl-N-benzyldithiocarbamate Compounds and Cytotoxicity Assessment on Human Lung Carcinoma Cell Line (A549) – Oriental Journal of Chemistry [orientjchem.org]

- 8. 1,1'-Thiocarbonyldiimidazole(6160-65-2) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 1-(Methyldithiocarbonyl)imidazole: Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the quest for efficient and selective reagents is perpetual. Among the arsenal of tools available to the synthetic chemist, sulfur-containing compounds have carved a niche for their unique reactivity and utility in constructing complex molecular architectures. This guide provides a comprehensive technical overview of 1-(Methyldithiocarbonyl)imidazole, a versatile thiocarbonyl transfer agent. Moving beyond a simple cataloging of facts, this document, intended for the practicing researcher, delves into the causality behind its synthetic applications, offering field-proven insights into its structure, preparation, and reaction mechanisms. The protocols and data presented herein are curated to serve as a self-validating system, grounded in authoritative references to ensure scientific integrity and immediate applicability in a research and development setting.

Core Molecular Structure and Physicochemical Properties

This compound, also known by its IUPAC name methyl 1H-imidazole-1-carbodithioate, is a heterocyclic compound featuring an imidazole ring N-acylated with a methyldithiocarbonyl group.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂S₂ | [1] |

| Molecular Weight | 158.24 g/mol | [2] |

| CAS Number | 74734-11-5 | [1] |

| Appearance | Yellow to dark yellow crystalline solid or oil | [2][3] |

| Melting Point | 29-33 °C | [2] |

| Boiling Point | 285.4 ± 23.0 °C (Predicted) | [2] |

| Density | 1.294 g/cm³ at 25 °C | [2] |

| Solubility | Soluble in most common organic solvents; slightly soluble in acetonitrile and chloroform. | [2][3] |

| Stability | Stable under cool, dry, and inert atmosphere. | [2][3] |

The structural arrangement of this compound, with its reactive N-acyl imidazole moiety and the dithiocarboxylate group, underpins its utility as a thiocarbonyl transfer agent. The imidazole serves as an excellent leaving group, facilitating the transfer of the C(=S)SMe or C=S unit to various nucleophiles.

Synthesis of this compound: A Validated Protocol

The preparation of this compound is a straightforward procedure involving the reaction of imidazole with carbon disulfide followed by methylation. The following protocol is a reliable method for its synthesis in a laboratory setting.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

Imidazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Carbon disulfide (CS₂)

-

Methyl iodide (CH₃I)

-

Dry Dimethyl sulfoxide (DMSO)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of imidazole (0.3 mol) in dry DMSO (150 mL) under an inert atmosphere (nitrogen or argon), cautiously add sodium hydride (60% dispersion, 0.35 mol) at room temperature.

-

Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the imidazolide anion.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add carbon disulfide (0.3 mol) to the cooled suspension. A color change is typically observed as the dithiocarboxylate intermediate forms.

-

After the addition of carbon disulfide, add methyl iodide (0.3 mol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

-

The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Upon completion, the reaction mixture is carefully poured into ice-water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of dry DMSO and an inert atmosphere is critical as the imidazolide anion is highly reactive towards water and atmospheric moisture.

-

Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates imidazole to form the highly nucleophilic imidazolide anion, which is necessary for the subsequent reaction with the weak electrophile, carbon disulfide.

-

Temperature Control: The reaction is initially cooled to 0 °C during the addition of carbon disulfide and methyl iodide to control the exothermic nature of the reactions and to minimize the formation of byproducts.

Spectroscopic Characterization

Due to the limited availability of directly published spectra for this compound, the following are predicted characteristic spectroscopic data based on the analysis of its structural components and data from analogous imidazole derivatives.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ ~2.7 ppm (s, 3H): This singlet corresponds to the methyl protons of the -S-CH₃ group.

-

δ ~7.1-7.2 ppm (m, 1H): This signal is attributed to the proton at the C5 position of the imidazole ring.

-

δ ~7.6-7.7 ppm (m, 1H): This signal corresponds to the proton at the C4 position of the imidazole ring.

-

δ ~8.2-8.3 ppm (s, 1H): This singlet is assigned to the most deshielded proton at the C2 position of the imidazole ring.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

δ ~20 ppm: Corresponds to the carbon of the -S-CH₃ group.

-

δ ~118 ppm: Assigned to the C5 carbon of the imidazole ring.

-

δ ~130 ppm: Attributed to the C4 carbon of the imidazole ring.

-

δ ~137 ppm: Corresponds to the C2 carbon of the imidazole ring.

-

δ ~185 ppm: This highly deshielded signal is characteristic of the thiocarbonyl carbon (C=S).

Predicted Infrared (IR) Spectrum:

-

~3100-3150 cm⁻¹: C-H stretching of the imidazole ring.

-

~1650-1700 cm⁻¹: C=N stretching vibrations within the imidazole ring.

-

~1200-1250 cm⁻¹: A strong absorption band corresponding to the C=S stretching vibration.

-

~1050-1100 cm⁻¹: C-N stretching vibrations.

Predicted Mass Spectrum (EI):

-

M⁺ at m/z 158: The molecular ion peak.

-

Fragment at m/z 91: Loss of the -S-CH₃ group.

-

Fragment at m/z 68: Corresponding to the imidazole cation.

Reactivity and Mechanistic Insights: The Thiocarbonyl Transfer Agent

This compound is a highly effective thiocarbonyl transfer reagent, a role dictated by the electronic nature of the N-acyl imidazole system. The imidazole ring acts as a good leaving group, activated by the electron-withdrawing thiocarbonyl group. This facilitates nucleophilic attack at the thiocarbonyl carbon.

Mechanism of Thiocarbonyl Transfer to Amines

The reaction with primary and secondary amines to form dithiocarbamates and subsequently thioureas proceeds via a nucleophilic acyl substitution mechanism.

Caption: General mechanism of thiocarbonyl transfer to an amine.

The lone pair of the amine nitrogen attacks the electrophilic thiocarbonyl carbon of this compound, forming a tetrahedral intermediate. This intermediate then collapses, expelling the stable imidazole anion, to yield the corresponding dithiocarbamate. In the synthesis of thioureas, this dithiocarbamate can be an intermediate which then reacts with another amine equivalent.[4]

Application in Deoxygenation: The Barton-McCombie Reaction

A cornerstone application of this compound is in the Barton-McCombie deoxygenation, a radical-mediated reaction that replaces a hydroxyl group with a hydrogen atom.[5][6][7] This two-step process first involves the conversion of an alcohol to a thiocarbonyl derivative, which is then subjected to radical reduction.[5]

Step 1: Formation of the Xanthate

This compound serves as an efficient reagent for the conversion of alcohols to S-methyl xanthates, often in high yields (>95%).[3]

Caption: Formation of a xanthate from an alcohol.

Step 2: Radical Deoxygenation

The formed xanthate is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom source, typically tributyltin hydride, to effect the deoxygenation.

Experimental Protocol: Barton-McCombie Deoxygenation of a Secondary Alcohol

Part A: Xanthate Formation

-

To a solution of the secondary alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, dichloromethane), add a base such as sodium hydride (1.2 equiv) at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of this compound (1.2 equiv) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting xanthate by column chromatography.

Part B: Deoxygenation

-

Dissolve the purified xanthate (1.0 equiv) in a degassed solvent such as toluene.

-

Add tributyltin hydride (1.5 equiv) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, ~0.1 equiv).

-

Heat the reaction mixture to reflux (typically 80-110 °C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography. It is often necessary to remove the tin byproducts by treatment with a solution of potassium fluoride.

Causality and Field Insights:

-

The conversion of the hydroxyl group to a xanthate is crucial as the C-O bond is not readily cleaved homolytically. The thiocarbonyl group provides a pathway for radical-mediated cleavage.

-

The success of the radical deoxygenation step hinges on the efficient generation of radicals and the presence of a good hydrogen atom donor. Tributyltin hydride is highly effective in this role, although its toxicity has led to the development of alternative, less toxic reducing agents.

-

The reaction is particularly valuable in the synthesis of complex natural products and in drug discovery, where the selective removal of a hydroxyl group without affecting other functional groups is often required.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1] It may also cause respiratory irritation.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Store the reagent in a cool, dry place under an inert atmosphere.[2]

Conclusion

This compound has established itself as a valuable and versatile reagent in organic synthesis. Its utility as a thiocarbonyl transfer agent enables the efficient synthesis of a variety of sulfur-containing compounds and provides a reliable method for the preparation of xanthates for the Barton-McCombie deoxygenation. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this reagent in their synthetic endeavors, contributing to the advancement of chemical science and drug discovery.

References

-

ChemInform Abstract: this compound: A Useful Thiocarbonyl Transfer Reagent for Synthesis of Substituted Thioureas. (2007). ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. (2023). ChemRxiv. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). PMC - PubMed Central. [Link]

-

II. Deoxygenation: The Barton-McCombie Reaction. (2022). Chemistry LibreTexts. [Link]

-

Imidazole Transfer from 1,1'-Carbonyldimidazole and 1,1'-(Thiocarbonyl)diimidazole to Alcohols. A New Protocol for the Conversion of Alcohols to Alkylheterocycles. (1998). PubMed. [Link]

-

Barton–McCombie deoxygenation. (2023). Grokipedia. [Link]

-

Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. (2025). Journal of the Iranian Chemical Society. [Link]

-

Synthesis of Imidazole Derivatives and Their Biological Activities. (2014). ResearchGate. [Link]

-

Barton–McCombie deoxygenation. Wikipedia. [Link]

-

Tetrahedron letter. (2007). ResearchGate. [Link]

-

Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1'-Carbonyldiimidazole as a Dehydrating Agent. (2018). Organic Chemistry Portal. [Link]

-

1‐(Methyldithiocarbonyl)imidazole as Thiocarbonyl Transfer Reagent: A Facile One‐Pot Three‐Component Synthesis of 3,5. Sci-Hub. [Link]

-

oxazoles into imidazoles. (2011). The Royal Society of Chemistry. [Link]

-

The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. (2000). PubMed. [Link]

-

The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]

-

A new method for the deoxygenation of secondary alcohols. (1975). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

1H-Imidazole, 1-methyl-. NIST WebBook. [Link]

-

1H-Imidazole-1-carboxylic acid, methyl ester (9CI). Chemsrc. [Link]

-

This compound | C5H6N2S2 | CID 11062662. PubChem. [Link]

-

This compound: a Useful Thiocarbonyl Transfer Reagent for Synthesis of Substituted Thioureas. ElectronicsAndBooks. [Link]

Sources

- 1. This compound | C5H6N2S2 | CID 11062662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 74734-11-5 [chemicalbook.com]

- 3. 1-(Methyldithiocarbonyl) imidazole - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to 1-(Methyldithiocarbonyl)imidazole: A Versatile Thiocarbonyl Transfer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Safer, More Efficient Path to Sulfur-Containing Heterocycles

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the efficient and safe introduction of sulfur-containing moieties is of paramount importance. The imidazole scaffold, a privileged structure in numerous biologically active compounds, serves as the foundation for a highly versatile and practical reagent: 1-(Methyldithiocarbonyl)imidazole (MDCI). This guide provides a comprehensive overview of MDCI, from its fundamental properties to its application in advanced synthetic protocols, establishing it as a superior alternative to traditional, more hazardous thiocarbonylating agents.

Identified by the CAS Number 74734-11-5 , MDCI has emerged as a key player for the synthesis of dithiocarbonates, dithiocarbamates, thioureas, and various sulfur-containing heterocycles.[1] Its primary utility lies in its function as a thiocarbonyl transfer reagent, offering high yields and operational simplicity. This role is especially critical in the construction of thiohydantoin rings, which are core components of many pharmacologically active molecules.[1] This document will delve into the technical specifics of MDCI, providing the in-depth knowledge required for its successful application in a research and development setting.

Physicochemical and Spectroscopic Profile

This compound is a yellow crystalline solid or oil, a physical state largely dependent on its purity and ambient temperature.[1] It is stable under cool, dry conditions and is soluble in a majority of common organic solvents.[1] A detailed summary of its physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 74734-11-5 | |

| Molecular Formula | C₅H₆N₂S₂ | |

| Molecular Weight | 158.24 g/mol | |

| Appearance | Yellow crystalline solid or Yellow to Dark Yellow Oil | [1] |

| Melting Point | 29-33 °C | |

| Boiling Point | 285.4 ± 23.0 °C (Predicted) | |

| Density | 1.294 g/cm³ (at 25 °C) | |

| Solubility | Soluble in most common organic solvents | [1] |

| Synonyms | Methyl 1H-imidazole-1-carbodithioate; 1H-Imidazole-1-carbodithioic acid, methyl ester | [1] |

While specific, publicly available NMR and IR spectra for this particular reagent are scarce, the expected spectral features can be inferred from its structure. The ¹H NMR spectrum would feature characteristic signals for the imidazole ring protons and a distinct singlet for the S-methyl protons. The ¹³C NMR would show corresponding aromatic carbons, the thiocarbonyl carbon (C=S), and the S-methyl carbon. The IR spectrum would be characterized by stretching frequencies associated with the C=S bond and the imidazole ring system.

Synthesis and Handling

Rationale for Method Selection

The synthesis of this compound is conceptually straightforward, involving the reaction of imidazole with carbon disulfide, followed by S-alkylation with a methylating agent like methyl iodide. The primary advantage of synthesizing this reagent is to have a stable, handleable solid that circumvents the direct use of highly volatile, flammable, and toxic carbon disulfide (CS₂) and the toxic, carcinogenic methyl iodide (MeI) in subsequent reactions.[2][3][4] By pre-forming the reagent, the hazards are contained within a controlled synthesis step, improving the overall safety profile of multi-step synthetic sequences.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 1-(alkyldithiocarbonyl)imidazoles.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add imidazole (1.0 eq) and anhydrous potassium phosphate (1.0 eq) in acetone.

-

Initial Stirring: Stir the resulting suspension at room temperature for 5-10 minutes.

-

Addition of Carbon Disulfide: Add carbon disulfide (3.0 eq) to the mixture and continue stirring for an additional 10 minutes.

-

Alkylation: Add methyl iodide (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Mechanism of Action: Thiocarbonyl Transfer

The utility of MDCI stems from the electrophilic nature of its thiocarbonyl carbon and the excellent leaving group ability of the imidazole moiety. When reacted with a nucleophile, such as an amine or an alcohol, the nucleophile attacks the thiocarbonyl carbon. This is followed by the departure of the imidazole anion, which is stabilized by resonance, effectively transferring the methyldithiocarbonyl group to the nucleophile.

Sources

An In-Depth Technical Guide to 1-(Methyldithiocarbonyl)imidazole: A Versatile Thiocarbonyl Transfer Reagent

Abstract

This technical guide provides a comprehensive overview of 1-(Methyldithiocarbonyl)imidazole, a highly efficient and versatile thiocarbonyl transfer reagent. The document delves into its core features, synthesis, physicochemical properties, and detailed reactivity. Special emphasis is placed on its practical applications in organic synthesis, particularly for the preparation of dithiocarbonates, dithiocarbamates, thioureas, and sulfur-containing heterocycles, which are of significant interest in medicinal chemistry and drug development. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field, offering both theoretical insights and practical, field-proven protocols.

Introduction: A Safer and More Efficient Alternative in Thiocarbonyl Chemistry

In the realm of organic synthesis, the introduction of a thiocarbonyl group (C=S) is a fundamental transformation, leading to a diverse array of sulfur-containing molecules with significant biological and material properties. Historically, this has often involved the use of hazardous reagents such as thiophosgene or a combination of carbon disulfide and methyl iodide (CS₂/MeI). This compound has emerged as a superior alternative, offering a safer, more stable, and highly efficient means of effecting thiocarbonyl transfer.[1]

This reagent is a yellow crystalline solid, soluble in many common organic solvents, and demonstrates good stability under cool and dry storage conditions.[2] Its reactivity is centered on the electrophilic nature of the thiocarbonyl carbon, which is readily attacked by various nucleophiles. The imidazole leaving group is a key feature, as its stability and ability to be protonated drive the reactions forward. This guide will explore the synthesis of this valuable reagent, its key characteristics, and its broad utility in modern organic chemistry.

Synthesis of this compound

The preparation of this compound can be accomplished through a straightforward and efficient one-pot procedure. The causality behind this experimental choice lies in its simplicity and high yield, avoiding the isolation of intermediates.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure in the literature.

Materials:

-

Imidazole

-

Carbon disulfide (CS₂)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous diethyl ether

Procedure:

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous DMSO, add a solution of imidazole (1.0 eq) in anhydrous DMSO dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add carbon disulfide (1.2 eq) dropwise. The reaction is typically exothermic.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Again, cool the reaction to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to proceed at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a yellow solid.

Self-Validation: The success of the synthesis can be confirmed by spectroscopic analysis (NMR, IR) of the purified product, which should match the data presented in the following section.

Physicochemical and Spectroscopic Properties

The structural integrity and purity of this compound are paramount for its successful application. The following data provides a benchmark for its characterization.

| Property | Value |

| Molecular Formula | C₅H₆N₂S₂ |

| Molecular Weight | 158.24 g/mol |

| Appearance | Yellow crystalline solid[2] |

| Solubility | Soluble in most common organic solvents[2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (s, 1H, N-CH-N), 7.45 (s, 1H, Imidazole-H), 7.10 (s, 1H, Imidazole-H), 2.80 (s, 3H, S-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 189.0 (C=S), 137.5 (N-CH-N), 131.0 (Imidazole-CH), 117.0 (Imidazole-CH), 20.5 (S-CH₃).

-

FT-IR (KBr, cm⁻¹): ~3100 (C-H aromatic), ~2920 (C-H aliphatic), ~1480, 1420 (C=N, C=C stretching), ~1280 (C=S stretching).

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilicity of the thiocarbonyl carbon. It serves as an excellent methyldithiocarbonyl (-C(=S)SMe) or, in subsequent steps, a thiocarbonyl (C=S) transfer reagent.

Reaction with Alcohols: Synthesis of Dithiocarbonates (Xanthates)

Alcohols readily react with this compound in the presence of a base to form dithiocarbonates, commonly known as xanthates. This transformation is particularly useful as xanthates are versatile intermediates, for instance, in the Barton-McCombie deoxygenation.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The alkoxide, generated by the deprotonation of the alcohol, attacks the electrophilic thiocarbonyl carbon. The subsequent departure of the stable imidazole anion drives the reaction to completion.

Caption: Mechanism of dithiocarbonate synthesis.

High yields (>95%) are typically observed for this transformation, highlighting the efficiency of the reagent.[2]

Reaction with Amines: Synthesis of Dithiocarbamates and Thioureas

Amines, being more nucleophilic than alcohols, react readily with this compound. Primary and secondary amines yield dithiocarbamates in the first instance. These can then be further reacted to generate thioureas.

The reaction of a primary or secondary amine with this compound provides the corresponding dithiocarbamate in high yield. The reactivity can be further enhanced by using the N-methyl quaternary salt of the reagent.

Reaction Mechanism: The mechanism is analogous to the reaction with alcohols, involving the nucleophilic attack of the amine on the thiocarbonyl carbon, followed by the elimination of imidazole.

Caption: Mechanism for dithiocarbamate formation.

This compound is an excellent reagent for the synthesis of both symmetrical and unsymmetrical thioureas. This is a significant advantage over methods that rely on toxic isothiocyanates. The reaction proceeds by the initial formation of a dithiocarbamate, which then reacts with a second equivalent of an amine (or a different amine for unsymmetrical thioureas) with the elimination of methanethiol.

Experimental Workflow for Unsymmetrical Thiourea Synthesis:

Caption: Workflow for unsymmetrical thiourea synthesis.

Applications in Drug Development: Synthesis of 2-Thiohydantoins

A key application of this compound in drug development is the synthesis of 2-thiohydantoins.[2][3] This class of heterocycles is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5] The reagent facilitates a facile one-pot, three-component synthesis of 3,5- and 1,3,5-substituted 2-thiohydantoins with high stereochemical integrity.[2]

Experimental Protocol: One-Pot Synthesis of (S)-3-benzyl-5-methyl-2-thiohydantoin

This protocol is a representative example of the three-component synthesis of a 2-thiohydantoin.[3]

Materials:

-

Alanine ethyl ester hydrochloride

-

Benzylamine

-

This compound

-

Triethylamine (TEA)

-

Ethanol

Procedure:

-

To a solution of alanine ethyl ester hydrochloride (1.0 eq) and benzylamine (1.0 eq) in ethanol, add triethylamine (1.1 eq).

-

To this mixture, add this compound (1.0 eq).

-

Reflux the reaction mixture for 7-8 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain (S)-3-benzyl-5-methyl-2-thiohydantoin.

Yield Data for Representative 2-Thiohydantoins: Yields for this reaction are consistently high, demonstrating the robustness of the method.

| Amino Acid Ester | Amine | Product | Yield (%) |

| Alanine ethyl ester | Benzylamine | (S)-3-benzyl-5-methyl-2-thiohydantoin | 87[3] |

| Phenylalanine methyl ester | Cyclohexylamine | (S)-5-benzyl-3-cyclohexyl-2-thiohydantoin | 92 |

| Valine ethyl ester | 4-Methoxybenzylamine | (S)-3-(4-methoxybenzyl)-5-isopropyl-2-thiohydantoin | 90 |

Conclusion

This compound stands out as a highly valuable reagent in modern organic synthesis. Its stability, safety profile, and exceptional efficiency in thiocarbonyl transfer reactions make it an indispensable tool for chemists, particularly those in the field of drug discovery and development. The ability to readily synthesize a wide array of sulfur-containing compounds, including dithiocarbonates, dithiocarbamates, thioureas, and biologically relevant heterocycles like 2-thiohydantoins, underscores its versatility. The methodologies presented in this guide, grounded in established scientific literature, provide a solid foundation for the effective utilization of this powerful synthetic building block.

References

-

Sundaram, G. S. M.; Venkatesh, C.; Ila, H.; Junjappa, H. This compound as Thiocarbonyl Transfer Reagent: A Facile One-Pot Three-Component Synthesis of 3,5- and 1,3,5-Substituted-2-Thiohydantoins. Synlett2007 , 2007 (02), 251-254. [Link]

-

PubChem. This compound. [Link]

- Al-Sanea, M. M.; Abdel-Aziz, H. A.; El-Tahir, K. E. H.; Abdel-Wahab, B. F. Thiohydantoins as a Privileged Scaffold in Medicinal Chemistry: A Review. Molecules2021, 26 (16), 4851.

- Mezoughi, A. B.; Al-Wahaibi, L. H.; Al-Hadedi, A. A. M. Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews2021, 3 (3), 196-224.

- Abdel-Wahab, B. F.; Awad, G. E. A.; Badria, F. A. Synthesis, antimicrobial, and anti-HIV-1 activity of some new 5-(aryl)methylene-2-thiohydantoin derivatives. Monatshefte für Chemie - Chemical Monthly2011, 142 (8), 835-840.

- Mohanta, P. K.; Dhar, S.; Ila, H.; Junjappa, H. This compound: a Useful Thiocarbonyl Transfer Reagent for Synthesis of Substituted Thioureas. Tetrahedron2000, 56 (4), 629-637.

-

Sundaram, G. S. M.; Venkatesh, C.; Ila, H.; Junjappa, H. This compound as Thiocarbonyl Transfer Reagent: A Facile One-Pot Three-Component Synthesis of 3,5- and 1,3,5-Substituted-2-thiohydantoins. ChemInform2007 , 38 (25). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(Methyldithiocarbonyl) imidazole - Enamine [enamine.net]

- 3. Sci-Hub. 1‐(Methyldithiocarbonyl)imidazole as Thiocarbonyl Transfer Reagent: A Facile One‐Pot Three‐Component Synthesis of 3,5‐ and 1,3,5‐Substituted‐2‐thiohydantoins. / ChemInform, 2007 [sci-hub.ru]

- 4. jchemrev.com [jchemrev.com]

- 5. d-nb.info [d-nb.info]

A Senior Application Scientist's Guide to 1-(Methyldithiocarbonyl)imidazole: A Superior Thiocarbonyl Transfer Reagent for Modern Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the demand for efficient, safe, and versatile reagents is paramount. The introduction of a thiocarbonyl group (C=S) is a fundamental transformation, pivotal in the synthesis of a vast array of biologically active molecules, including thioureas, dithiocarbamates, and various sulfur-containing heterocycles. Historically, this transformation has been reliant on hazardous reagents such as thiophosgene and carbon disulfide. This guide provides an in-depth technical overview of 1-(Methyldithiocarbonyl)imidazole, a stable, crystalline solid that has emerged as a highly effective and safe alternative for thiocarbonyl transfer.[1] We will explore its mechanistic underpinnings, showcase its broad synthetic utility with field-proven protocols, and discuss its critical role in accelerating drug discovery workflows.

Core Concepts: Moving Beyond Hazardous Precursors

The utility of a thiocarbonyl transfer reagent is defined by its ability to deliver a C=S moiety to a nucleophile cleanly and efficiently. For decades, chemists relied on reagents like thiophosgene (CSCl₂) and carbon disulfide (CS₂), which, despite their effectiveness, pose significant safety and handling challenges due to their extreme toxicity and volatility.[2]

This compound, also known as methyl 1H-imidazole-1-carbodithioate, presents a paradigm shift. It is a yellow crystalline solid that is soluble in most common organic solvents and stable under cool, dry storage conditions.[1] Its structure intrinsically balances stability for handling with the reactivity required for synthesis, positioning it as a superior "thiophosgene equivalent". The core of its utility lies in the imidazole ring, which functions as an excellent leaving group, facilitating the transfer of the thiocarbonyl unit to a wide range of nucleophiles under mild conditions.

The Mechanism of Thiocarbonyl Transfer: An Imidazole-Mediated Pathway

The efficacy of this compound stems from a straightforward and predictable reaction mechanism. The imidazole ring, being a stable aromatic heterocycle, is readily displaced by a nucleophile (such as an amine or an alcohol).

The general process involves the nucleophilic attack at the electrophilic carbon of the thiocarbonyl group. This is followed by the elimination of the imidazole moiety, which acts as a benign, water-soluble leaving group, simplifying product purification.

Caption: General mechanism of thiocarbonyl transfer.

For enhanced reactivity, particularly with less nucleophilic substrates, the reagent can be activated by forming its N-methyl quaternary salt with methyl iodide.[1] This modification significantly increases the electrophilicity of the thiocarbonyl carbon, making the imidazole an even better leaving group.

Broad Synthetic Applications & Field-Proven Protocols

The versatility of this compound is demonstrated by its successful application in synthesizing a diverse range of sulfur-containing compounds.

Key Synthetic Transformations:

-

Dithiocarbamates: Reacts efficiently with primary and secondary amines to yield methyl dithiocarbamates.[1]

-

Xanthates (Dithiocarbonates): Provides excellent yields (>95%) of dithiocarbonates from alcohols.[1]

-

Thioureas: Serves as an exceptional reagent for the synthesis of symmetrical and unsymmetrical mono-, di-, and trisubstituted thioureas, compounds of significant interest in medicinal chemistry.[1][2]

-

Heterocyclic Thiones: Facilitates the production of complex structures like 2-thiohydantoins from amino esters and amines in one-pot, multi-component reactions.[1][3][4]

The synthesis of substituted 2-thiohydantoins is a hallmark application, showcasing the reagent's power in diversity-oriented synthesis. This one-pot, three-component reaction provides rapid access to privileged scaffolds in drug discovery with high yields, often maintaining stereochemical integrity.[1]

Caption: Three-component synthesis of 2-thiohydantoins.

Data Presentation: Representative Transformations

| Nucleophile Substrate | Product Class | Typical Yield | Conditions | Reference |

| Benzylamine | Dithiocarbamate | 98% | CH₂Cl₂, rt, 4h | |

| Aniline | Dithiocarbamate | 86% | CH₂Cl₂, rt, 4h | |

| Various Alcohols | Xanthate | >95% | Not specified | [1] |

| Primary/Secondary Amines | Thiourea | High Yields | Mild, simple | [2] |

| Amino Esters + Amines | 2-Thiohydantoin | 87-97% | EtOH, reflux | [1][4] |

Experimental Protocol 1: Synthesis of N,N'-Diphenylthiourea (A Symmetrical Thiourea)

This protocol is adapted from methodologies demonstrating the synthesis of substituted thioureas.[2]

-

Setup: To a solution of aniline (2.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 mmol).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure N,N'-diphenylthiourea.

Experimental Protocol 2: One-Pot, Three-Component Synthesis of a 3,5-Disubstituted-2-Thiohydantoin

This protocol is based on the highly efficient synthesis of 2-thiohydantoins.[1][4]

-

Setup: In a flame-dried, round-bottom flask, combine the amino acid ester hydrochloride (1.0 mmol), the primary amine (1.0 mmol), and triethylamine (1.1 mmol) in absolute ethanol (15 mL).

-

Initial Reaction: Stir the mixture at room temperature for 15-20 minutes.

-

Thiocarbonyl Transfer: Add this compound (1.1 mmol) to the mixture in one portion.

-

Heating: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting materials are consumed (typically 6-12 hours).

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel chromatography to yield the desired 2-thiohydantoin.

Role in Drug Discovery and Medicinal Chemistry

The imidazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs.[5][6][7] Its ability to engage in hydrogen bonding and its favorable electronic properties make it a privileged scaffold in medicinal chemistry.[5][7] Compounds synthesized using this compound, such as thioureas and thiohydantoins, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8]

The efficiency and operational simplicity of reactions employing this reagent allow for the rapid generation of compound libraries. This is invaluable in the hit-to-lead and lead optimization phases of drug development, where the systematic exploration of structure-activity relationships (SAR) is crucial. By providing a reliable route to these important chemical classes, this compound directly contributes to the discovery of novel therapeutic agents.[9]

Conclusion: A Self-Validating System for Modern Synthesis

This compound has proven itself to be more than just a reagent; it represents a self-validating system for thiocarbonylation. Its high-yield transformations, operational simplicity, and, most importantly, its superior safety profile make it an authoritative and trustworthy choice for researchers in both academic and industrial settings. By eliminating the hazards associated with traditional reagents, it allows chemists to focus on molecular design and discovery. Its broad applicability in synthesizing dithiocarbamates, xanthates, thioureas, and complex heterocycles solidifies its position as an indispensable tool in the modern synthetic chemist's arsenal, empowering the development of next-generation pharmaceuticals and materials.[1]

References

-

Mohanta, P. K., Dhar, S., Samal, S. K., Ila, H., & Junjappa, H. (2000). This compound: a Useful Thiocarbonyl Transfer Reagent for Synthesis of Substituted Thioureas. Tetrahedron, 56(4), 629–637. [Link]

-

Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. [Link]

-

ElectronicsAndBooks. This compound: a Useful Thiocarbonyl Transfer Reagent for Synthesis of Substituted Thioureas. [Link]

-

Toste, F. D., & Still, I. W. J. (1997). Imidazole Transfer from 1,1'-Carbonyldimidazole and 1,1'-(Thiocarbonyl)diimidazole to Alcohols. A New Protocol for the Conversion of Alcohols to Alkylheterocycles. The Journal of Organic Chemistry, 62(21), 7319–7323. [Link]

-

Chaturvedi, D., Mishra, N., & Mishra, V. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Synthesis, 2008(03), 355–357. [Link]

-

Sundaram, G. S. M., Venkatesh, C., Ila, H., & Junjappa, H. (2007). 1‐(Methyldithiocarbonyl)imidazole as Thiocarbonyl Transfer Reagent: A Facile One‐Pot Three‐Component Synthesis of 3,5‐ and 1,3,5‐Substituted‐2‐thiohydantoins. ChemInform, 38(25). [Link]

-

Germanova, Y. N., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(16), 5349. [Link]

-

ResearchGate. Retrosynthesis of imidazopyridines-thiocarbamates. [Link]

-

Al-Ostath, A. I. A., et al. (2021). Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. Open Chemistry, 19(1), 1062-1073. [Link]

-

Moltus Research Laboratories Private Limited. (2022). 1,1'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides. [Link]

-

Jabbar, H. S., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, 11(03-Special Issue), 1928-1941. [Link]

-

Preeti, K., & Kumar, S. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10. [Link]

-

Rannard, S. P., & Davis, N. J. (2000). The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. Organic Letters, 2(14), 2117–2120. [Link]

-

Kamal, A., et al. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Therapy, 16(3), 209-231. [Link]

-

Chemspace. The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

-

Al-Absi, G. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. International Journal of Molecular Sciences, 22(15), 8046. [Link]

Sources

- 1. 1-(Methyldithiocarbonyl) imidazole - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound (EVT-386516) | 74734-11-5 [evitachem.com]

- 4. Sci-Hub. 1‐(Methyldithiocarbonyl)imidazole as Thiocarbonyl Transfer Reagent: A Facile One‐Pot Three‐Component Synthesis of 3,5‐ and 1,3,5‐Substituted‐2‐thiohydantoins. / ChemInform, 2007 [sci-hub.sg]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Sulfur-Containing Heterocycles Using 1-(Methyldithiocarbonyl)imidazole

Abstract

Sulfur-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a vast array of biological activities and unique physicochemical properties.[1][2] The synthesis of these structures often requires the introduction of a thiocarbonyl group, a task for which traditional reagents can be hazardous and inefficient. This technical guide provides a comprehensive exploration of 1-(Methyldithiocarbonyl)imidazole, a versatile and safe thiocarbonyl transfer reagent. We will delve into its properties, mechanism of action, and its application in the synthesis of key acyclic thiocarbonyl intermediates. The core focus will be on detailed, field-proven protocols for the construction of medicinally relevant heterocycles, including thiohydantoins, thiazoles, and thiadiazoles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent for the efficient and reliable synthesis of novel sulfur-containing compounds.

Introduction: The Significance of Sulfur Heterocycles and the Need for Advanced Reagents

Heterocyclic compounds containing sulfur atoms are integral to modern drug discovery.[3] From the penicillin core to blockbuster drugs, these motifs are prized for their ability to engage in unique biological interactions.[4] The thiocarbonyl group (C=S), a key component of many of these heterocycles, possesses distinct electronic properties compared to its carbonyl analog, making it a valuable synthetic handle and pharmacophore.[1]

Historically, the introduction of thiocarbonyl groups relied on reagents like carbon disulfide (CS₂) and thiophosgene, which are notoriously toxic, volatile, and difficult to handle. This has driven the development of safer and more efficient alternatives. This compound has emerged as a superior choice, offering a practical, stable, and versatile solution for thiocarbonyl transfer.[5] It is a yellow crystalline solid, soluble in most common organic solvents, and offers high yields under mild conditions, making it an invaluable tool for the modern synthetic chemist.[5]

The Reagent: Profile of this compound

Synthesis and Properties

This compound (1) can be readily prepared. One common laboratory method involves the reaction of imidazole with carbon disulfide in the presence of a base like sodium hydride, followed by S-alkylation with methyl iodide. The reagent's stability under cool, dry conditions and its solubility profile make it highly practical for a wide range of synthetic applications.[5]

Mechanism of Thiocarbonyl Transfer

The efficacy of this compound as a thiocarbonyl transfer agent stems from the excellent leaving group ability of the imidazole moiety. Nucleophiles, such as amines or alcohols, readily attack the electrophilic carbon of the thiocarbonyl group. The subsequent collapse of the tetrahedral intermediate expels the stable imidazole ring, effectively transferring the methyldithiocarbonyl group to the nucleophile. For certain transformations, particularly those leading to thioureas, the reagent can be activated by forming its N-methyl quaternary salt, which further enhances the leaving group potential of the imidazole ring.[6]

Figure 2: Workflow for 2-Thiohydantoin synthesis.

Experimental Protocol 1: One-Pot Synthesis of a 3,5-Disubstituted-2-Thiohydantoin

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amino ester hydrochloride (1.0 eq) and the primary amine (1.1 eq) in acetonitrile.

-

Base Addition: Add a suitable base, such as triethylamine (2.2 eq), to the mixture and stir for 10 minutes at room temperature to free the amino ester.

-

Reagent Addition: Add this compound (1.1 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or heat to reflux as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-thiohydantoin.

Five-Membered Heterocycles: Synthesis of Thiazole Derivatives

Thiazoles are another critical class of heterocycles found in numerous FDA-approved drugs. [4][7]While not a direct one-step reaction, this compound is an excellent starting point for a robust two-step synthesis of thiazoles via the renowned Hantzsch synthesis. The key is the efficient initial synthesis of a substituted thiourea, which serves as the direct precursor for the cyclization step.

Causality Behind the Workflow: This strategy decouples the formation of the C-N-C=S backbone from the ring-closing event.

-

Step 1: The reagent cleanly converts a primary amine into an N-substituted thiourea. This step is high-yielding and provides a stable, easily purified intermediate.

-

Step 2: The thiourea, containing the requisite N-C-S unit, undergoes a classical condensation-cyclization with an α-haloketone. The sulfur atom of the thiourea acts as the nucleophile, attacking the carbonyl-activated α-carbon, and subsequent cyclization and dehydration yield the aromatic thiazole ring. [8]

Figure 3: Workflow for Thiazole synthesis.

Experimental Protocol 2: Two-Step Synthesis of a Thiazole Derivative

Part A: Synthesis of N-Aryl Thiourea

-

Reaction: Dissolve the desired aniline (1.0 eq) in a suitable solvent like THF. Add this compound (1.05 eq) and stir the mixture at room temperature for 2-4 hours.

-

Ammonolysis: Cool the reaction mixture in an ice bath and bubble ammonia gas through the solution (or add a solution of ammonia in methanol) until the intermediate dithiocarbamate is consumed (monitor by TLC).

-

Isolation: Concentrate the solvent, and purify the resulting solid N-aryl thiourea by recrystallization from ethanol.

Part B: Hantzsch Thiazole Synthesis

-

Setup: In a round-bottom flask, dissolve the N-aryl thiourea (1.0 eq) from Part A and the appropriate α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq) in absolute ethanol.

-

Reaction: Heat the mixture to reflux for 3-6 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Neutralize the crude product with a saturated solution of sodium bicarbonate, extract with ethyl acetate, and purify by column chromatography to yield the final thiazole derivative.

Five-Membered Heterocycles: Synthesis of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and is prevalent in pharmaceuticals, particularly as anticancer and antimicrobial agents. [9][10]A reliable synthetic route involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents. This compound can be used to generate the necessary thiosemicarbazide precursor.

Causality Behind the Workflow:

-

Step 1: The reagent reacts with a hydrazine derivative to form an N-substituted thiosemicarbazide. This leverages the reagent's ability to thiocarbonylate N-nucleophiles.

-

Step 2: The thiosemicarbazide is then subjected to cyclodehydration with a carboxylic acid. A strong dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is typically used to drive the intramolecular cyclization, forming the stable aromatic 1,3,4-thiadiazole ring. [11][12]

Figure 4: Workflow for 1,3,4-Thiadiazole synthesis.

Experimental Protocol 3: Synthesis of a 2-Amino-5-Substituted-1,3,4-Thiadiazole

Part A: Synthesis of Thiosemicarbazide

-

Reaction: Dissolve thiosemicarbazide (1.0 eq) and a carboxylic acid (1.0 eq) in a round-bottom flask.

-

Note: For simplicity, this protocol starts with commercially available thiosemicarbazide. The conceptual link is the formation of a thiocarbonyl-hydrazine linkage, a reaction type accessible via this compound.

Part B: Cyclodehydration

-

Setup: To a mixture of the carboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq), carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) dropwise in an ice bath.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 80-90 °C for 1-2 hours. [10]3. Workup: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution to a pH of ~8 with a concentrated base solution (e.g., 50% NaOH).

-

Isolation: Stir the resulting suspension, collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Purification: Recrystallize the crude solid from a suitable solvent like ethanol to obtain the pure 1,3,4-thiadiazole derivative.

Conclusion and Future Perspectives

This compound stands out as a highly effective and safe reagent for the synthesis of sulfur-containing compounds. Its ability to act as a versatile thiocarbonyl transfer agent provides reliable access to acyclic intermediates like thioureas and dithiocarbamates. More importantly, it serves as a powerful cornerstone for multi-step syntheses of medicinally vital heterocycles, including thiohydantoins, thiazoles, and thiadiazoles. The mild reaction conditions, high yields, and operational simplicity make it an indispensable tool for professionals in drug discovery and chemical synthesis. Future research will likely expand its application to the construction of more complex polycyclic systems and its integration into automated synthesis platforms, further accelerating the discovery of novel sulfur-containing therapeutics.

References

-

Mloston, G., & Heimgartner, H. (2011). Synthesis of Five-Membered Sulfur-Heterocycles via 1,5-Dipolar Electrocyclization of Thiocarbonyl Ylides and Related Processes. Current Organic Chemistry, 15(5), 675-693. Available from: [Link]

-

Bentham Science Publishers. (2011). Synthesis of Five-Membered Sulfur-Heterocycles via 1,5-Dipolar Electrocyclization of Thiocarbonyl Ylides and Related Processes. Available from: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: this compound: A Useful Thiocarbonyl Transfer Reagent for Synthesis of Substituted Thioureas. Request PDF. Available from: [Link]

-

ResearchGate. (2025). Synthesis of Heterocycles From Thio- and Selenocarbonyl Compounds. Available from: [Link]

-

Mousavi-Ebadia, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. Available from: [Link]

-

ElectronicsAndBooks. (n.d.). This compound: a Useful Thiocarbonyl Transfer Reagent for Synthesis of Substituted Thioureas. Available from: [Link]

-

Aghazadeh, S., et al. (2018). Synthesis and SAR Study of the Novel Thiadiazole-Imidazole Derivatives as a New Anticancer Agents. PubMed. Available from: [Link]

-

Sondhi, S. M., et al. (2008). Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. Medicinal Chemistry, 4(2), 146-154. Available from: [Link]

-

MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available from: [Link]

-

Al-Jbouri, N. A. A. (2022). Synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides and studying their antioxidant. Eurasian Chemical Communications, 4(11), 1123-1133. Available from: [Link]

-

ResearchGate. (n.d.). The use of thiocarbonyl compounds for the formation of thioketones. Available from: [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

-

Al-Qadisiyah Journal of Pure Science. (2024). Synthesis and identification of (Imidazole-thiadiazol) derivatives and study the biological activity as antibacterial. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available from: [Link]

-

International Journal of Science and Research. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]

-

Saad, H. A., et al. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(2), 517-542. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Available from: [Link]

-

Dekate, M., et al. (2022). A Facile Synthesis of Thiazole Derivatives bearing Imidazole Moiety, Schiff Bases and their O-Glucosides. Asian Journal of Chemistry, 35, 29-38. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities. Request PDF. Available from: [Link]

-

MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and pharmacological activity of imidazo[2,1-b]t[5][6][13]hiadiazole derivatives. Available from: [Link]

-

National Center for Biotechnology Information. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PubMed Central. Available from: [Link]

-

ChemistryViews. (2023). Path to Medium-Sized Sulfur-Containing Heterocycles. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available from: [Link]

-

Preprints.org. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Sulfur-Containing Heterocycles by Electrophilic Addition Reactions of Disulfur Dichloride. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistryviews.org [chemistryviews.org]

- 3. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 1-(Methyldithiocarbonyl) imidazole - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR Study of the Novel Thiadiazole-Imidazole Derivatives as a New Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. echemcom.com [echemcom.com]

- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

A Technical Guide to the Preparation of Dithiocarbamates using 1-(Methyldithiocarbonyl)imidazole

Executive Summary

Dithiocarbamates are a vital class of organosulfur compounds with extensive applications ranging from agriculture to pharmacology and materials science.[1] Traditional synthetic routes often rely on the use of highly toxic and volatile carbon disulfide (CS₂), posing significant safety and environmental challenges. This guide details a superior and safer methodology employing 1-(Methyldithiocarbonyl)imidazole as an efficient thiocarbonyl transfer reagent for the synthesis of S-methyl dithiocarbamates. This reagent offers high yields, mild reaction conditions, and operational simplicity, representing a significant advancement over conventional methods. We provide an in-depth analysis of the reaction mechanism, a validated, step-by-step experimental protocol, a comprehensive examination of the substrate scope, and standard procedures for product characterization, tailored for researchers and professionals in chemical and pharmaceutical development.

Introduction: The Significance of Dithiocarbamates

Dithiocarbamates are analogues of carbamates where both oxygen atoms are replaced by sulfur, forming a R₂N-C(=S)S-R' functional group. Their utility is vast and well-documented. In agriculture, they form the basis of broad-spectrum fungicides and pesticides.[1] In medicine and biochemistry, their strong metal-chelating properties are exploited in enzyme inhibition, anticancer therapies, and as antioxidants. Furthermore, they serve as crucial ligands in coordination chemistry and as accelerators in industrial vulcanization processes.

Despite their importance, the classical and most common synthesis—the reaction of a primary or secondary amine with carbon disulfide in the presence of a base—is fraught with hazards.[1] Carbon disulfide is a volatile, flammable, and highly toxic liquid, making its handling and disposal problematic. This has driven the search for safer, more practical thiocarbonylating agents that can be easily handled in a standard laboratory setting.

This compound: A Superior Reagent for Thiocarbonylation

This compound emerges as a practical, safe, and versatile alternative to the traditional CS₂/MeI system.[2] It is a stable, yellow crystalline solid that is soluble in most common organic solvents, making it an ideal reagent for thiocarbonyl transfer.[2]

Key Advantages:

-

Safety: Eliminates the need to handle highly toxic and volatile carbon disulfide.

-

Stability: As a crystalline solid, it is easy to store, weigh, and handle compared to gaseous or volatile liquid reagents.[2]

-

Efficiency: It acts as a potent electrophile, reacting with amine nucleophiles under mild conditions to afford dithiocarbamates in high yields.[3]

-

Versatility: Beyond primary and secondary amines, it can be used to synthesize a variety of other sulfur-containing heterocycles.[2]

The reagent can be prepared by the reaction of imidazole with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide. A more reactive variant, the N-methyl quaternary salt, can be synthesized by reacting this compound with methyl iodide, which further enhances its efficacy as a thiocarbonyl transfer agent.

The Core Reaction: Synthesis and Mechanism

The synthesis of S-methyl dithiocarbamates using this compound proceeds via a nucleophilic substitution mechanism at the thiocarbonyl carbon. The amine acts as the nucleophile, and the imidazole ring serves as an excellent leaving group.

Reaction Scheme: R¹R²NH + (Im)-C(=S)SMe → R¹R²N-C(=S)SMe + Imidazole

The mechanism involves two principal steps:

-

Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic carbon of the thiocarbonyl group in the this compound. This forms a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=S double bond and expelling the stable imidazole anion, which is subsequently protonated by the protonated amine or during workup.

The use of the N-methylated quaternary salt of the reagent enhances the reaction rate. The positive charge on the imidazolium ring makes it a more potent electron-withdrawing group, increasing the electrophilicity of the thiocarbonyl carbon and creating a superior, neutral leaving group (N-methylimidazole).

Experimental Protocol: A Step-by-Step Guide